molecular formula C16H17BrN2O5S2 B2770170 4-Bromo-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzenesulfonamide CAS No. 332039-80-2

4-Bromo-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzenesulfonamide

Cat. No.: B2770170
CAS No.: 332039-80-2
M. Wt: 461.35
InChI Key: JKRIBVLEKBRESM-UHFFFAOYSA-N
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Description

4-Bromo-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzenesulfonamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a morpholine ring, and sulfonyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzenesulfonamide typically involves multi-step organic reactions. One common method includes the initial bromination of benzenesulfonamide, followed by the introduction of the morpholine-4-sulfonyl group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-Bromo-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-Bromo-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups and morpholine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromobenzenesulfonyl)morpholine
  • 4-Bromo-7-(morpholine-4-sulfonyl)-2,1,3-benzothiadiazole

Uniqueness

Compared to similar compounds, 4-Bromo-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-bromo-N-(4-morpholin-4-ylsulfonylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O5S2/c17-13-1-5-15(6-2-13)25(20,21)18-14-3-7-16(8-4-14)26(22,23)19-9-11-24-12-10-19/h1-8,18H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRIBVLEKBRESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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